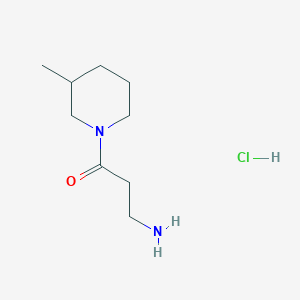
3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride
説明
3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, also known as 3-AMPPH, is an important organic compound that has a wide range of applications in both scientific research and laboratory experiments. It is a white crystalline powder with a molecular weight of 240.77 g/mol. 3-AMPPH is used as a starting material in the synthesis of many other compounds, including pharmaceuticals, and is also used to study the biochemical and physiological effects of other compounds.
科学的研究の応用
Solid-State Characterization in Pharmaceutical Sciences
The compound and its analogs have been extensively characterized in the solid state, providing vital information for pharmaceutical applications. A detailed study on homologous local anesthetic drugs closely related to 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, namely falicaine (propipocaine) hydrochloride and dyclonine hydrochloride, was conducted. Techniques like thermal analysis, vibrational spectroscopy, powder X-ray diffractometry, and solid-state NMR were employed. This extensive analysis aids in understanding the polymorphism, thermodynamic stability, and structural aspects of these compounds, crucial for their pharmaceutical formulation and stability (Schmidt, 2005).
Enhancement of Cognitive Performance
Some derivatives of 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride have been explored for their potential in enhancing cognitive performance. The study of RS 67333 and RS 67506, both selective 5-HT4 receptor agonists structurally similar to the compound, demonstrated the ability to reverse cognitive deficits in a rat model. These findings suggest the potential of certain derivatives in treating cognitive dysfunction, highlighting the importance of the 5-HT4 receptor in spatial learning and memory (Fontana et al., 1997).
Anticonvulsant Activity
Derivatives of 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride have been synthesized and evaluated for their anticonvulsant activities. Mono-Mannich bases and their corresponding azine derivatives were tested, showing protective effects in maximal electroshock (MES) models. This research provides insights into the structural modifications that can modulate the biological activity of such compounds, indicating their potential in developing new anticonvulsant drugs (Gul et al., 2004).
CO2 Capture and Environmental Applications
Studies have included the use of derivatives and structurally related compounds in environmental applications such as CO2 capture. For instance, the stability and degradation of amine solutions, including 2-amino-1,3-propanediol (a compound structurally related to 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride), were investigated for industrial CO2 capture applications. Such research is crucial for developing efficient and sustainable technologies for environmental management (Bougie & Iliuta, 2014).
特性
IUPAC Name |
3-amino-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8-3-2-6-11(7-8)9(12)4-5-10;/h8H,2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOHRMFXORYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




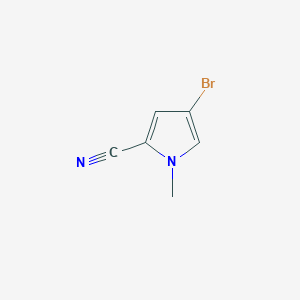

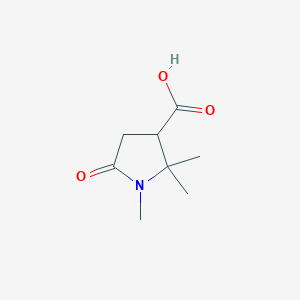
![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)
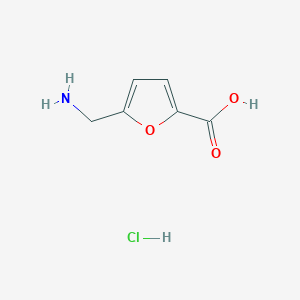
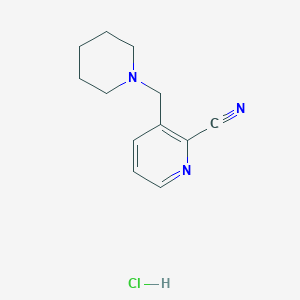
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)

![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)
